molecular formula C21H17BrF2N2O3S B2606993 N-(4-bromo-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide CAS No. 451508-40-0

N-(4-bromo-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Cat. No. B2606993
CAS RN: 451508-40-0
M. Wt: 495.34
InChI Key: FJAGLXQFLUOBCV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide, commonly known as BFA-10, is a chemical compound that has attracted significant attention in scientific research. This compound is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying cellular processes and developing new therapeutic agents.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds has focused on understanding their crystal structures, which is fundamental in the field of material science and drug design. For example, the study of crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides has been reported, revealing insights into molecular conformations and intermolecular interactions, such as hydrogen bonding and halogen...π interactions. These structural analyses are crucial for the design of new materials with desired physical and chemical properties (Suchetan et al., 2016).

Antimicrobial Activity

Compounds with similar structural features have been evaluated for their antimicrobial activities. The presence of halogen atoms, especially fluorine and bromine, on the phenyl ring of benzamide derivatives has been correlated with significant antimicrobial properties. For instance, a study synthesized various acylthioureas and tested them against bacterial and fungal strains, demonstrating the potential of these derivatives as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Isostructurality and Polymorphism

Investigations into the isostructurality and polymorphism of halogen-substituted N-benzoyl-N-phenylbenzamides have provided insights into how subtle changes in molecular structure can affect the crystalline form of a substance. This research is essential for understanding the solid-state behavior of pharmaceutical compounds, which can influence their stability, solubility, and bioavailability (Shukla et al., 2018).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrF2N2O3S/c22-15-6-9-20(19(24)12-15)26-21(27)17-13-16(7-8-18(17)23)30(28,29)25-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAGLXQFLUOBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

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